

N-(3-Iodopyridin-4-yl)pivalamide: A Technical Overview of a Chemical Intermediate

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Compound of Interest

Compound Name: *N*-(3-Iodopyridin-4-yl)pivalamide

Cat. No.: B049149

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Introduction

N-(3-Iodopyridin-4-yl)pivalamide is a halogenated pyridine derivative with the chemical formula C₁₀H₁₃IN₂O. While the broader class of pyridine-containing compounds has been extensively investigated in medicinal chemistry for a wide range of biological activities, **N-(3-Iodopyridin-4-yl)pivalamide** is primarily documented in the scientific literature as a chemical intermediate. This technical guide provides a comprehensive overview of the available information on its synthesis, with the acknowledgment that public domain data regarding its specific biological discovery, mechanism of action, and quantitative biological data is not available at the time of this publication.

Chemical Properties and Synthesis

A summary of the key chemical properties for **N-(3-Iodopyridin-4-yl)pivalamide** is provided in the table below.

Property	Value
Molecular Formula	C10H13IN2O
Molecular Weight	304.13 g/mol
IUPAC Name	N-(3-iodopyridin-4-yl)-2,2-dimethylpropanamide
CAS Number	113975-33-0
Canonical SMILES	<chem>CC(C)(C)C(=O)NC1=CN=C(C=C1)I</chem>

Synthesis Protocol

The synthesis of **N-(3-iodopyridin-4-yl)pivalamide** is typically achieved through the acylation of 4-amino-3-iodopyridine with pivaloyl chloride. The following is a representative experimental protocol:

Materials:

- 4-amino-3-iodopyridine
- Pivaloyl chloride
- Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
- Tertiary amine base (e.g., triethylamine, pyridine)
- Standard laboratory glassware and stirring apparatus
- Purification setup (e.g., column chromatography or recrystallization solvents)

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-3-iodopyridine and a tertiary amine base in an anhydrous solvent.
- **Addition of Acylating Agent:** Cool the reaction mixture in an ice bath (0 °C). Slowly add pivaloyl chloride dropwise to the stirred solution.

- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
- **Purification:** Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield **N-(3-Iodopyridin-4-yl)pivalamide**.

The logical workflow for this synthesis is depicted in the following diagram:

Synthesis Workflow for N-(3-Iodopyridin-4-yl)pivalamide

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Caption: A flowchart illustrating the key stages in the synthesis of **N-(3-Iodopyridin-4-yl)pivalamide**.

Biological Activity and Discovery Context

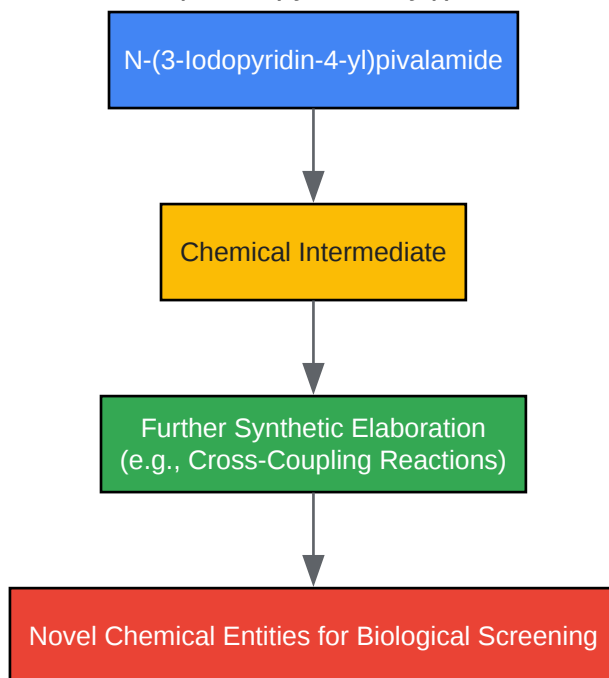
A thorough search of publicly available scientific databases and patent literature did not yield specific information regarding the discovery of **N-(3-Iodopyridin-4-yl)pivalamide** as a biologically active agent. There is no reported data on its mechanism of action, specific biological targets, or any quantitative measures of its activity (e.g., IC50 or EC50 values).

While this specific molecule lacks detailed biological characterization in the public domain, it is important to note that the iodopyridine and pivalamide moieties are present in various compounds with documented biological activities. Substituted iodopyridines have been explored as inhibitors of various enzymes and as components of pharmacologically active molecules. Similarly, the pivalamide group is often used in medicinal chemistry to introduce steric bulk or improve metabolic stability.

Given the available information, **N-(3-Iodopyridin-4-yl)pivalamide** is best categorized as a synthetic intermediate, potentially useful for the elaboration into more complex molecules for biological screening. For instance, it can serve as a precursor for further chemical modifications on the pyridine ring, leveraging the reactivity of the iodo-substituent in cross-coupling reactions.

The logical relationship of this compound as a chemical intermediate is shown below:

Role of N-(3-Iodopyridin-4-yl)pivalamide



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